(5-Chloro-6-propylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BClNO2 and a molecular weight of 199.44 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The presence of both a boronic acid group and a pyridine ring in its structure makes it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, continuous flow setups can be employed to handle and perform organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-propylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
(5-Chloro-6-propylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-6-propylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner to form the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Chlorophenylboronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.
6-Methylpyridin-3-ylboronic Acid: Similar pyridine-based boronic acid with a methyl group instead of a propyl group.
Uniqueness
(5-Chloro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a propyl group on the pyridine ring allows for unique interactions and transformations that are not possible with other boronic acids.
Properties
Molecular Formula |
C8H11BClNO2 |
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Molecular Weight |
199.44 g/mol |
IUPAC Name |
(5-chloro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BClNO2/c1-2-3-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 |
InChI Key |
YRBOTOZLAFPJDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)CCC)Cl)(O)O |
Origin of Product |
United States |
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